Antimalarial Potency Advantage Over Nardoperoxide
Isonardoperoxide exhibits a 2.5-fold higher antimalarial potency than its epimer, nardoperoxide, when tested under identical in vitro conditions against *Plasmodium falciparum*. This difference is quantifiable in EC50 values: isonardoperoxide at 6.0 × 10⁻⁷ M versus nardoperoxide at 1.5 × 10⁻⁶ M [1]. This establishes isonardoperoxide as the more potent lead candidate among the two endoperoxides identified in this plant source.
| Evidence Dimension | In vitro antimalarial potency (EC50) |
|---|---|
| Target Compound Data | 6.0 × 10⁻⁷ M (0.6 μM) |
| Comparator Or Baseline | Nardoperoxide: 1.5 × 10⁻⁶ M (1.5 μM) |
| Quantified Difference | 2.5-fold lower EC50 (more potent) |
| Conditions | In vitro assay against *Plasmodium falciparum* malaria (1998 study) |
Why This Matters
For researchers screening antimalarial leads, this 2.5-fold potency advantage directly translates to a lower effective concentration, making isonardoperoxide a more efficient and resource-conscious starting point for further medicinal chemistry optimization.
- [1] Takaya, Y., Kurumada, K., Takeuji, Y., Kim, H., Shibata, Y., Ikemoto, N., Wataya, Y., Oshima, Y. (1998). Novel antimalarial guaiane-type sesquiterpenoids from Nardostachys chinensis roots. *Tetrahedron Letters*, 39(11), 1361-1364. View Source
